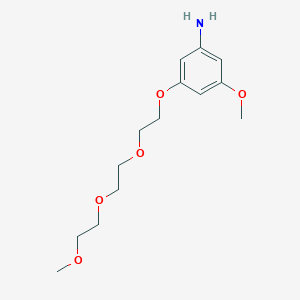

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

Description

Properties

IUPAC Name |

3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-16-3-4-18-5-6-19-7-8-20-14-10-12(15)9-13(11-14)17-2/h9-11H,3-8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCSOZXODCOBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC(=CC(=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The etherification proceeds via activation of the aromatic ring’s para position relative to the methoxy group. In the absence of directing groups, catalysts such as copper(I) iodide or palladium complexes facilitate the coupling between the aniline’s amine group and the triethylene glycol monomethyl ether’s terminal hydroxyl group. For instance, copper-catalyzed methods, inspired by protocols in cinnamyl ether synthesis, utilize CuSO₄·5H₂O and neocuproine to enhance reaction efficiency at 60–80°C.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk side reactions like over-etherification.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol balances cost and environmental impact.

-

Catalyst Loading : A 5–10 mol% catalyst concentration optimizes turnover without excessive metal residue.

Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| Catalyst (CuSO₄) | 5 mol% | 85–90% yield |

| Solvent | DMF/Ethanol (3:1) | Enhances solubility |

Alternative Methodologies and Innovations

Microwave-Assisted Synthesis

Recent advances in microwave chemistry, as demonstrated in quinazoline derivatization, offer a faster route to this compound. By irradiating the reaction mixture at 150–180°C for 15–30 minutes, researchers achieve near-quantitative yields while reducing side products. This method is particularly advantageous for scaling due to its rapid heating and cooling cycles.

Protective Group Strategies

To prevent unwanted side reactions at the aniline’s amine group, transient protection with acetyl or tert-butoxycarbonyl (Boc) groups is employed. Deprotection post-etherification—using acidic (HCl/EtOH) or basic (NH₃/MeOH) conditions—ensures high fidelity of the final product.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:9 to 1:4). High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >98%, as validated by LC-MS (observed [M+H]⁺ = 286.2 vs. theoretical 285.34).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, ArH), 6.38 (s, 1H, ArH), 4.10–3.40 (m, 14H, OCH₂ and OCH₃), 3.30 (s, 3H, OCH₃).

-

IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether) confirm structural integrity.

Industrial-Scale Considerations

Chemical Reactions Analysis

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Overview

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline, also known as a complex aniline derivative, has garnered attention in various scientific fields due to its unique chemical structure and properties. With a molecular formula of C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol, this compound features multiple ethylene glycol ether chains and a methoxy group, enhancing its solubility and reactivity in diverse applications.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules. Some key applications include:

- Polymer Chemistry : Utilized as a monomer or intermediate in the synthesis of polymers and specialty chemicals.

- Organic Synthesis : Acts as a precursor for synthesizing other aniline derivatives and functionalized compounds.

Biological Research

In biological contexts, this compound is employed for studying enzyme interactions and biochemical pathways:

- Enzyme Probes : The compound can be used as a probe to investigate enzyme activity and inhibition mechanisms.

- Drug Development : Its unique structure may contribute to the development of novel pharmaceuticals, particularly in drug delivery systems.

Industrial Applications

The compound finds applications in various industrial processes:

- Dyes and Pigments : It serves as an intermediate in the production of dyes, leveraging its aniline core for color properties.

- Specialty Chemicals : Used in the formulation of specialty chemicals due to its reactivity and solubility characteristics.

Case Study 1: Enzyme Interaction

In a study examining the interaction between this compound and cytochrome P450 enzymes, it was found that the compound exhibited significant inhibitory effects on specific isoforms. This suggests potential applications in pharmacology for modulating drug metabolism.

Case Study 2: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. The enhanced solubility due to the ethylene glycol chains contributed to better dispersion within polymer composites.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of 3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline with structurally related aniline derivatives:

Key Differences and Implications

Substituent Effects on Solubility: The target compound’s oligo(ethylene glycol) chain enhances hydrophilicity compared to simpler methoxy or phenoxy derivatives (e.g., ), likely improving solubility in polar solvents like water or ethanol . In contrast, trifluoromethyl-containing analogs () exhibit increased lipophilicity, favoring organic solvents such as ethyl acetate or hexane .

The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, making it suitable for interactions with biological targets like VEGFR2 .

Synthetic Utility :

- The target compound’s ethoxy chain may facilitate self-assembly or phase-transfer processes, as seen in related oligo(ethylene glycol)-functionalized molecules () .

- Boronate ester derivatives () are critical intermediates in Suzuki-Miyaura cross-coupling reactions, highlighting divergent synthetic pathways compared to the target compound .

Biological Activity

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline, an organic compound belonging to the class of aniline derivatives, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 285.34 g/mol. Its structure includes a methoxy group and a complex ethylene glycol ether chain, which enhances its solubility and interaction with biological systems compared to simpler anilines.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : Reaction of 3-methoxyaniline with triethylene glycol monomethyl ether.

- Conditions : Specific temperature and pressure conditions to optimize yield.

- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of aniline have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The presence of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with enhanced biological activity .

Table 1: Biological Activity Comparison

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-Methoxy-5-(substituted aniline) | MCF-7 | 0.65 |

| 3-Methoxy-5-(substituted aniline) | MEL-8 | 1.54 |

| Doxorubicin | MCF-7 | 1.93 |

These findings suggest that the structural complexity of this compound may contribute to its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in cancer progression.

- Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

A notable study investigated the effects of structurally related compounds on human leukemia cell lines, revealing that modifications to the aniline structure significantly influenced cytotoxicity and apoptosis induction. The results indicated that derivatives with extended ethylene glycol chains demonstrated improved solubility and bioavailability, enhancing their therapeutic potential .

Comparative Analysis

When compared to other similar compounds, such as N-[2-(2,6-Dimethylphenoxy)ethyl]-3-methoxyaniline, this compound shows distinct advantages due to its multiple ether linkages which may enhance interactions with biological targets.

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-[2-(2,6-Dimethylphenoxy)ethyl]-3-methoxyaniline | 1040691-56-2 | Contains a phenyl ether group |

| Ethanol, 2-[2-(2-methoxyethoxy)ethoxy] | Not available | Lacks an aniline core |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the aniline core. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and ligands like dicyclohexylphosphine) enable the introduction of boronate or trifluoromethyl groups to the aromatic ring . Optimizing reaction temperatures (e.g., 110°C in dioxane under nitrogen) and stoichiometric ratios of reagents (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improves yield. Stepwise etherification via nucleophilic substitution is critical for constructing the polyether chain .

Q. What purification techniques are recommended to achieve high-purity this compound for structural characterization?

- Methodological Answer : Reverse-phase column chromatography (acetonitrile/water gradients) effectively isolates the compound from byproducts . Recrystallization using methanol or THF can further enhance purity. Analytical HPLC with UV detection (λ = 254 nm) is advised for purity assessment .

Q. Which analytical techniques are essential for confirming the polyether chain conformation and substituent positions?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) resolves ether chain connectivity and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies amine (-NH₂) and ether (-O-) functional groups .

Advanced Research Questions

Q. How do solvent polarity and temperature influence regioselectivity during functionalization of the aniline ring?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, dioxane) stabilize transition states in nucleophilic aromatic substitution, favoring para-substitution. Elevated temperatures (80–110°C) enhance reaction rates but may promote side reactions like nitro group reduction. Controlled cooling (0–5°C) during nitration steps minimizes over-oxidation .

Q. What catalytic inefficiencies arise in cross-coupling reactions involving similar aniline derivatives, and how can they be addressed?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂) may suffer from ligand dissociation under high-temperature conditions, reducing catalytic activity. Adding stabilizing ligands (e.g., triisopropylbiarylphosphine) or switching to air-stable precatalysts (e.g., PdCl₂(dppf)) improves turnover. Contradictions in reported catalytic efficiencies often stem from solvent impurities or moisture sensitivity .

Q. What degradation pathways occur under oxidative conditions, and how can stability be enhanced during storage?

- Methodological Answer : Oxidative degradation via hydroxyl radical attack (•OH) cleaves ether bonds, forming quinone intermediates. Mitigation strategies include storage under inert atmospheres (N₂/Ar) at 0–6°C and adding radical scavengers (e.g., BHT). Accelerated stability studies using H₂O₂ or Fenton’s reagent predict degradation kinetics .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state geometries and charge distribution on the aromatic ring. Molecular electrostatic potential (MESP) maps identify electron-deficient sites prone to NAS. Solvent effects are incorporated via implicit models (e.g., PCM) .

Q. What contradictions exist in reported biological interactions of polyether-substituted aniline derivatives?

- Methodological Answer : Some studies report enhanced membrane permeability due to the polyether chain, while others note reduced bioavailability from hydrogen bonding with water. Contradictions arise from varying assay conditions (e.g., pH, serum proteins). Surface Plasmon Resonance (SPR) assays under standardized conditions resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.